molecular formula C15H20FN3O B11733415 N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine

N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B11733415
M. Wt: 277.34 g/mol
InChI Key: CBPDOQVESQOIFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine typically involves multiple steps. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a β-keto ester under acidic or basic conditions.

    Introduction of the ethoxyphenyl group: This step involves the alkylation of the pyrazole ring with a 4-ethoxybenzyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Pharmaceuticals: The compound is explored for its potential use in the treatment of various diseases, including cancer and neurological disorders.

    Materials Science: It is investigated for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved may include inhibition of specific enzymes or activation of certain receptors, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methoxyphenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine
  • N-[(4-chlorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine
  • N-[(4-bromophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine

Uniqueness

N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine is unique due to the presence of the ethoxy group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its binding affinity to certain molecular targets, improve its solubility, and alter its metabolic stability compared to similar compounds.

Properties

Molecular Formula

C15H20FN3O

Molecular Weight

277.34 g/mol

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C15H20FN3O/c1-3-20-14-6-4-13(5-7-14)10-17-15-12(2)11-19(18-15)9-8-16/h4-7,11H,3,8-10H2,1-2H3,(H,17,18)

InChI Key

CBPDOQVESQOIFU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2=NN(C=C2C)CCF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.